An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 7-Bromo-3-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
7-Bromo-3-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated heterocyclic compound that has emerged as a significant building block in medicinal chemistry and materials science. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic placement of a bromine atom at the 7-position and a trifluoromethyl group at the 3-position imparts unique physicochemical properties that make this molecule a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.
The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent molecules, while the bromo substituent serves as a versatile synthetic handle for a variety of cross-coupling reactions.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 7-Bromo-3-(trifluoromethyl)quinoline, offering insights for its effective utilization in research and development.
Physicochemical and Spectral Properties
Understanding the core properties of 7-Bromo-3-(trifluoromethyl)quinoline is essential for its handling, characterization, and application in synthetic chemistry.
Core Physicochemical Data
While extensive experimental data for this specific isomer is not widely published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide key insights.
| Property | Value/Information | Source |
| CAS Number | 1246549-93-8 | |
| Molecular Formula | C₁₀H₅BrF₃N | |
| Molecular Weight | 276.06 g/mol | |
| Physical Form | White to off-white solid | [3] |
| Storage | Store at 4°C, sealed in a dry, dark place | [3] |
Further experimental determination of properties such as melting point, boiling point, pKa, and logP is recommended for specific research applications.
Spectral Data Interpretation
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The protons at positions 2 and 4 will likely appear as singlets or narrow doublets, shifted downfield due to the influence of the nitrogen atom and the trifluoromethyl group.
¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the nitrogen and bromine atoms will also show characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[10] The chemical shift of this signal (typically in the range of -60 to -65 ppm relative to CFCl₃) is characteristic of the electronic environment of the CF₃ group on the quinoline ring.[1][7][11]
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and the [M+2]⁺ ion, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The exact mass would be a key identifier.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the quinoline ring system (in the 1400-1600 cm⁻¹ region), and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).
Synthesis and Purification
While a specific, detailed protocol for the synthesis of 7-Bromo-3-(trifluoromethyl)quinoline is not widely published, its structure suggests that it can be prepared using established methodologies for quinoline synthesis, such as the Gould-Jacobs reaction or the Friedländer annulation, followed by functional group manipulation.[12]
Conceptual Synthetic Workflow
A plausible synthetic route could involve the reaction of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group to construct the quinoline core, followed by a bromination step.
Figure 1. Conceptual workflow for the synthesis of 7-Bromo-3-(trifluoromethyl)quinoline.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on known quinoline syntheses. This protocol should be optimized and validated in a laboratory setting.
-
Step 1: Synthesis of 7-Bromo-4-hydroxy-3-(trifluoromethyl)quinolin-2(1H)-one.
-
In a round-bottom flask, combine 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate.
-
Heat the mixture under acidic or thermal conditions to promote cyclization. The specific catalyst (e.g., polyphosphoric acid) and temperature will require optimization.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.
-
Collect the solid product by filtration and wash with a suitable solvent.
-
-
Step 2: Synthesis of 7-Bromo-2,4-dichloro-3-(trifluoromethyl)quinoline.
-
Treat the quinolinone from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto ice.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
Step 3: Synthesis of 7-Bromo-3-(trifluoromethyl)quinoline.
-
The 2,4-dichloro intermediate can be selectively reduced. For example, catalytic hydrogenation using a palladium catalyst might be employed to remove the chloro groups. The conditions would need to be carefully controlled to avoid reduction of the bromo substituent.
-
Purification
Purification of the final product and intermediates would typically be achieved by:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to obtain a crystalline solid.
-
Column Chromatography: Using silica gel with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) to separate the desired compound from impurities.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 7-Bromo-3-(trifluoromethyl)quinoline is dominated by the bromine atom at the C7 position, which makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
Key Reactions
Figure 2. Key cross-coupling reactions of 7-Bromo-3-(trifluoromethyl)quinoline.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters is a powerful method for forming C-C bonds, allowing for the introduction of diverse aromatic and heteroaromatic substituents at the 7-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of primary and secondary amines, providing access to a variety of 7-aminoquinoline derivatives.
-
Sonogashira Coupling: The palladium/copper-catalyzed coupling with terminal alkynes introduces alkynyl groups at the 7-position, which can be further functionalized.
-
Heck Coupling: This reaction with alkenes allows for the formation of C-C bonds and the introduction of vinyl substituents.
The trifluoromethyl group is generally stable under these reaction conditions, making this compound a robust building block for combinatorial chemistry and library synthesis.
Applications in Drug Discovery and Materials Science
The unique structural features of 7-Bromo-3-(trifluoromethyl)quinoline make it a valuable precursor for compounds with important biological and photophysical properties.
Kinase Inhibitors
The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[13] The 7-position of the quinoline ring is often a key point for modification to achieve potency and selectivity against specific kinases. 7-Bromo-3-(trifluoromethyl)quinoline serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors, particularly through Buchwald-Hartwig amination to introduce various amine-containing side chains that can interact with the kinase active site.
Fluorescent Probes
Quinoline derivatives are known to possess interesting photophysical properties and have been utilized in the development of fluorescent probes for bio-imaging.[14][15][16] The extended π-system of the quinoline ring can be modulated by introducing electron-donating or electron-withdrawing groups to tune the absorption and emission wavelengths. The bromine at the 7-position can be replaced with various fluorogenic groups via cross-coupling reactions to create novel fluorescent sensors for detecting metal ions, pH changes, or specific biomolecules within living cells.[14]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 7-Bromo-3-(trifluoromethyl)quinoline.
-
Hazard Identification: This compound is classified as harmful if swallowed, and causes skin and eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the material safety data sheet (MSDS) before handling this compound.
Conclusion
7-Bromo-3-(trifluoromethyl)quinoline is a strategically functionalized building block with significant potential in synthetic and medicinal chemistry. Its combination of a quinoline core, a trifluoromethyl group, and a synthetically versatile bromine atom provides a powerful platform for the development of novel kinase inhibitors, fluorescent probes, and other functional molecules. While detailed experimental data for this specific compound is still emerging, the established chemistry of quinolines and aryl halides provides a strong foundation for its application in a wide range of research endeavors. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this promising chemical intermediate.
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